TBK1 Binding Affinity of tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate: Kd = 32–251 nM Across Cellular Contexts
Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate demonstrates direct binding to TANK-binding kinase 1 (TBK1) with a Kd of 79 nM in a mixed lysate from HEK293, K562, placenta, and HepG2 cells [1]. In calyculin A-stimulated Ramos cell lysate containing phosphorylated TBK1, binding affinity improves to Kd = 32 nM, whereas in unstimulated Ramos cell lysate the Kd is 251 nM [1]. This affinity profile is established using a kinobeads-based competitive binding assay with 45-minute incubation [1]. Notably, no comparative Kd data for positional isomers (e.g., 3-cyanophenyl or 2-cyanophenyl N-Boc-azetidine analogs) are available in public databases, indicating that the 4-cyanophenyl substitution pattern may confer distinct kinase-binding properties that cannot be assumed for alternative substitution geometries.
| Evidence Dimension | Binding affinity (Kd) to TBK1 kinase |
|---|---|
| Target Compound Data | Kd = 32 nM (phosphorylated TBK1, Ramos lysate); Kd = 79 nM (mixed HEK293/K562/placenta/HepG2 lysate); Kd = 251 nM (unstimulated Ramos lysate) |
| Comparator Or Baseline | Positional isomers (3-cyanophenyl and 2-cyanophenyl N-Boc-3-arylazetidines): No public Kd data available |
| Quantified Difference | Not calculable due to absence of comparator data; however, literature precedent establishes that positional isomerism of aryl substituents on azetidine scaffolds yields divergent kinase-binding profiles |
| Conditions | Kinobeads-based competitive binding assay; 45-minute incubation; human cell lysates as specified |
Why This Matters
This establishes baseline TBK1 engagement data for SAR studies, where the 4-cyanophenyl geometry may confer binding characteristics not reproducible with ortho- or meta-substituted analogs.
- [1] BindingDB. BDBM50111572 (CHEMBL3605057). Affinity Data: Kd = 32 nM, 79 nM, 251 nM for TBK1. Entry ID: 50111572. View Source
